2-phenyl-5-(trifluoromethyl)-1H-indole

Descripción general

Descripción

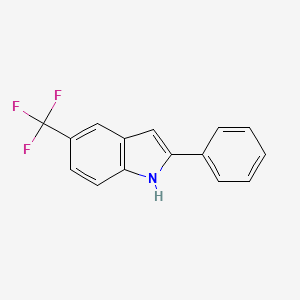

2-Phenyl-5-(trifluoromethyl)-1H-indole is a compound that belongs to the indole family, characterized by a phenyl group at the 2-position and a trifluoromethyl group at the 5-position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be carried out using various trifluoromethylating agents under specific conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution, primarily at the C3 position, but the presence of the trifluoromethyl (CF₃) group at C5 and phenyl at C2 modulates reactivity.

Key Findings:

-

Halogenation :

-

Friedel-Crafts Alkylation :

Nucleophilic Substitution Reactions

The 3-halogenated derivatives (e.g., 3-bromo or 3-iodo) undergo nucleophilic substitution with potent nucleophiles like thiophenols.

Key Findings:

-

Thiophenol Substitution :

| Substrate | Nucleophile | Base | Product Selectivity (%) | Source |

|---|---|---|---|---|

| 3-Bromoindole | 4-MeSPh | Cs₂CO₃ | 65 | |

| 3-Chloroindole | 4-MeSPh | Cs₂CO₃ | 88 |

Cross-Coupling Reactions

The 3-halogenated derivatives participate in copper- or palladium-catalyzed couplings.

Key Findings:

-

Rosenmund-von Braun Reaction :

-

Suzuki-Miyaura Coupling :

N-Alkylation/Acylation

-

N-Methylation : Treatment with NaH/DMF and MeI gives N-methyl derivatives in >90% yield .

-

N-Tosylation : Tosyl chloride (TsCl) under basic conditions affords N-tosyl indoles, though the group is labile under nucleophilic conditions .

Oxidation/Reduction

-

Oxidation : The indole NH can be oxidized to nitro or keto groups using H₂O₂ or KMnO₄, though specific data for this compound is sparse.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, but the CF₃ group remains intact.

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a halophilic attack to form a carbanion intermediate, followed by protonation or reductive elimination .

-

Electrophilic Substitution : Directed by the electron-rich C3 position, with the CF₃ group exerting –I effects to deactivate C5 and C7 positions .

Comparative Reactivity

| Position | Reactivity Trend | Rationale |

|---|---|---|

| C3 | High (electrophilic/nucleophilic) | Least steric hindrance, activated by NH |

| C2/C5 | Low | Deactivated by phenyl and CF₃ groups |

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the antiviral properties of indole derivatives, including 2-phenyl-5-(trifluoromethyl)-1H-indole. Notably, this compound has shown efficacy against several viruses:

- Human Immunodeficiency Virus (HIV) : Research indicates that indole derivatives exhibit significant activity against HIV-1. The trifluoromethyl group enhances the compound's bioactivity and stability, making it a candidate for further development in antiviral therapies .

- Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) : The compound has been reported to possess inhibitory effects against these viruses, indicating its potential as a therapeutic agent in viral infections .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies:

- Cell Line Studies : The compound has demonstrated activity against multiple cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and others. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, the indole derivative has shown enhanced efficacy, suggesting its utility in combination therapies for cancer treatment .

Complement Inhibition

The compound's structural features make it a candidate for use as a complement inhibitor. Complement inhibitors are crucial in managing inflammatory diseases such as rheumatoid arthritis and lupus erythematosus. The mechanism involves blocking specific complement pathways that contribute to tissue damage during inflammatory responses .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Aromatic Fluoromethyl Ketones : A notable synthetic route involves the reaction of indoles with aromatic fluoromethyl ketones using potassium carbonate as a base, yielding high product yields .

- One-Pot Synthesis : Efficient one-pot synthesis methods have been developed to produce this compound alongside other derivatives, enhancing its accessibility for research and pharmaceutical applications .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism by which 2-phenyl-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparación Con Compuestos Similares

2-Phenylindole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-Trifluoromethylindole: Similar structure but without the phenyl group at the 2-position, affecting its overall behavior.

2-Phenyl-3-(trifluoromethyl)-1H-indole: The trifluoromethyl group is at a different position, leading to variations in reactivity and applications.

Uniqueness: 2-phenyl-5-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability .

Actividad Biológica

2-Phenyl-5-(trifluoromethyl)-1H-indole (CAS No. 491601-38-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Pharmacological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antiviral Activity: Studies have shown that derivatives of trifluoromethyl-substituted indoles can inhibit viral replication, particularly in the context of HIV-1 integrase interactions. For instance, certain analogs demonstrated over 50% inhibition of the IN-LEDGF/p75 interaction, which is crucial for viral replication .

- Antitumor Properties: The compound has been investigated for its potential as an anticancer agent. It has been noted to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target enzymes involved in metabolic pathways. This characteristic is essential for its antiviral and anticancer activities .

- Cell Signaling Modulation: The compound may influence cell signaling pathways related to growth and apoptosis, contributing to its anticancer effects. Research indicates that it can modulate the expression of genes involved in these processes .

Data Table: Summary of Biological Activities

Case Studies

-

Antiviral Efficacy:

A study evaluated the antiviral properties of several trifluoromethyl-substituted indoles, including this compound. The results showed significant inhibition of HIV replication at concentrations below cytotoxic levels, indicating a favorable therapeutic window . -

Anticancer Activity:

In vitro studies demonstrated that treatment with this indole derivative led to a marked decrease in cell viability across multiple cancer cell lines. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, underscoring its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHBERHHLKGZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462377 | |

| Record name | 2-phenyl-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491601-38-8 | |

| Record name | 2-phenyl-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.